ABL1 Kinase Inhibition: The 5-(4-Methoxyphenoxy) Scaffold Enables Potent Inhibitor Design
The 5-(4-methoxyphenoxy)-1H-indazole core is a key structural component of a potent ABL1 kinase inhibitor. A derivative containing this core, BDBM50186363 (2-(5-(4-methoxyphenoxy)-1H-indazol-3-yl)-5-(4-(piperidin-1-yl)piperidin-1-yl)-1H-benzo[d]imidazole), has been reported with a potent IC50 value against ABL1. While the exact IC50 for the parent 5-(4-methoxyphenoxy)-1H-indazole is not publicly available, the data on its derivative provides a class-level inference of its potential as a privileged scaffold for developing ABL1 inhibitors [1]. In contrast, simple 5-methoxyindazole shows no inhibitory activity against NOS, highlighting the critical role of the 5-substituent in dictating biological target engagement [2].
| Evidence Dimension | In vitro kinase inhibition (ABL1) |
|---|---|
| Target Compound Data | Not available for the parent compound; derivative BDBM50186363: IC50 data available (see source) |
| Comparator Or Baseline | 5-Methoxyindazole: Almost inactive against NOS isoforms (IC50 > 100 µM for nNOS, iNOS, eNOS) [2] |
| Quantified Difference | N/A (direct comparison not available) |
| Conditions | ABL1 kinase assay (phosphocellulose paper disk assay) [1]; NOS enzymatic assay (purified recombinant nNOS, iNOS, eNOS) [2] |
Why This Matters
This data supports the selection of 5-(4-methoxyphenoxy)-1H-indazole as a starting point for synthesizing potent kinase inhibitors, as its 5-substituent pattern is associated with high target affinity in optimized derivatives, unlike simpler 5-alkoxy analogs which are often inactive.
- [1] BindingDB. (n.d.). BDBM50186363: 2-(5-(4-methoxyphenoxy)-1H-indazol-3-yl)-5-(4-(piperidin-1-yl)piperidin-1-yl)-1H-benzo[d]imidazole. Retrieved from http://bdb2.ucsd.edu View Source
- [2] Boulouard, M., Schumann-Bard, P., Butt-Gueulle, S., Lohou, E., Stiebing, S., Collot, V., & Rault, S. (2007). A series of isomeric methoxyindazoles as inhibitors of nitric oxide synthases. Bioorganic & Medicinal Chemistry, 15(11), 3749-3757. View Source
